6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying over sodium sulfate to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: It can form additional rings through cyclization with other reagents.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the cyclopentyl group but shares the core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the cyclopentyl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
1443286-82-5 |
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Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2 |
InChI Key |
BZFWNKBVEUBYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
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